4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl 4-methylbenzenesulfonate
Overview
Description
4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C15H21NO5S. It is known for its use as a linker in antibody-drug conjugates (ADCs) and other applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanol under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Hydrolysis Conditions: Hydrolysis can be carried out using aqueous acid or base at elevated temperatures.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include various substituted amines, ethers, or thiols.
Hydrolysis Products: The major products of hydrolysis are 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanol and 4-methylbenzenesulfonic acid.
Scientific Research Applications
4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a linker in the preparation of complex molecules.
Biology: The compound is utilized in the synthesis of bioconjugates, such as antibody-drug conjugates (ADCs), which are important in targeted drug delivery.
Medicine: Its role in ADCs makes it valuable in the development of targeted cancer therapies.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl 4-methylbenzenesulfonate involves its function as a linker in bioconjugates. It forms stable covalent bonds with both the drug and the targeting molecule (e.g., an antibody), ensuring the precise delivery of the drug to the target cells. The molecular targets and pathways involved depend on the specific drug and targeting molecule used in the bioconjugate.
Comparison with Similar Compounds
Similar Compounds
4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl methanesulfonate: Similar in structure but with a methanesulfonate group instead of a 4-methylbenzenesulfonate group.
4-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl oxymethylbenzoic acid: Contains an acetyl group and oxymethylbenzoic acid moiety.
Uniqueness
4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl 4-methylbenzenesulfonate is unique due to its specific use as a linker in ADCs, providing stability and specificity in drug delivery systems.
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO5S/c1-13-7-9-14(10-8-13)23(19,20)21-12-6-5-11-17-15(18)22-16(2,3)4/h7-10H,5-6,11-12H2,1-4H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSGGWFVABZVGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCNC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627852 | |
Record name | 4-[(tert-Butoxycarbonyl)amino]butyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180851-50-7 | |
Record name | 4-[(tert-Butoxycarbonyl)amino]butyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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